molecular formula C21H26N2O3 B4625014 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No.: B4625014
M. Wt: 354.4 g/mol
InChI Key: ISJKYVFCUFPGGZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Antifungal Activity

One application of derivatives similar to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is in the synthesis and biological evaluation of compounds for enzyme inhibition. For example, compounds bearing morpholino moieties have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX). These compounds exhibit varying degrees of enzyme inhibition, which is influenced by the structure of the amide part and substitutions on the benzylidene moiety, highlighting their potential in medicinal chemistry research (Shafii et al., 2015).

Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core, such as the introduction of a gem-dimethyl group, have led to improvements in plasmatic stability while maintaining antifungal activity, suggesting applications in developing new antifungal treatments (Bardiot et al., 2015).

Antimicrobial and Antitumor Activity

Another area of application is in the synthesis of compounds for antimicrobial and antitumor activities. For instance, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides have been synthesized as intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, indicating their potential in the development of new pharmaceutical compounds (Raju, 2008).

Moreover, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide have shown significant antimicrobial activity against a variety of microbial species, further emphasizing the relevance of such compounds in antimicrobial research (Gul et al., 2017).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-3-8-20(13-17(16)2)26-15-21(24)22-14-18-4-6-19(7-5-18)23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKYVFCUFPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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